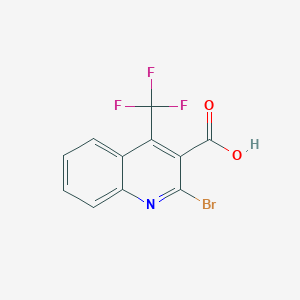

2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid

描述

Historical Context and Discovery

The synthesis of 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid aligns with broader advancements in quinoline chemistry during the late 20th and early 21st centuries. While no specific publication date or discoverer is documented in public databases, its development likely emerged from pharmaceutical and agrochemical research focused on modifying quinoline scaffolds for enhanced bioactivity. The compound’s structural motifs—a brominated quinoline core coupled with a trifluoromethyl group and carboxylic acid substituent—reflect trends in medicinal chemistry aimed at improving metabolic stability and target binding. Its synthesis methods may derive from classical quinoline-forming reactions, such as the Pfitzinger reaction, which constructs quinoline-4-carboxylic acid derivatives from isatin precursors.

Nomenclature and Classification

Systematic IUPAC Name :

this compound.

Classification :

- Parent class : Quinoline derivatives

- Functional groups : Bromo (halogen), trifluoromethyl (fluoroalkyl), carboxylic acid

- Subclass : Polyhalogenated quinolinecarboxylic acids

The nomenclature follows IUPAC rules, numbering the quinoline ring such that the carboxylic acid group occupies position 3, the bromo substituent position 2, and the trifluoromethyl group position 4.

Structural Features and Molecular Architecture

Core Structure:

Molecular Geometry:

Chemical Registration and Identification Parameters

CAS Registry Number and Database Classifications

Molecular Formula and Exact Mass Specifications

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₅BrF₃NO₂ | |

| Molecular weight | 320.06 g/mol | |

| Exact mass | 318.94600 Da | |

| Monoisotopic mass | 318.946 Da |

Structural Representation Systems

属性

IUPAC Name |

2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO2/c12-9-7(10(17)18)8(11(13,14)15)5-3-1-2-4-6(5)16-9/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBJBJOCBCGTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-Bromoquinoline Intermediates

A foundational step is the synthesis of 2-bromoquinoline derivatives, which can be adapted for the target compound. One reported method involves:

- Reacting quinoline-2-carboxylic acid with sodium bromide and tert-butyl hypochlorite in the presence of sodium carbonate in dichloromethane at 60 °C for 20 hours under Schlenk conditions.

- This yields 2-bromoquinoline with approximately 75% yield after purification by silica gel chromatography.

This method provides a reliable route to the 2-bromoquinoline core, which can be further functionalized.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 4 is typically introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted aniline precursors. For example:

- Starting from 2-bromo-4-(trifluoromethyl)aniline, cyclization and further functionalization can yield quinoline derivatives bearing the trifluoromethyl group at the desired position.

Alternatively, trifluoromethylation reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3) can be used under catalytic conditions to install the CF3 group selectively.

Carboxylation at Position 3

Carboxylation is achieved by:

- Using carbonylation reactions under pressure of carbon monoxide with suitable catalysts to convert bromoquinoline intermediates into quinoline-3-carboxylates.

- Subsequent hydrolysis with aqueous lithium hydroxide yields the quinoline-3-carboxylic acid.

This step is critical for introducing the carboxylic acid functionality at the 3-position.

Representative Multi-Step Synthesis Example

Comparative Data on Related Quinoline Derivatives

Research Findings and Optimization Notes

- The use of tert-butyl hypochlorite as a brominating agent in the presence of sodium bromide and sodium carbonate provides a mild and efficient bromination method with good yields and selectivity.

- Trifluoromethylation is often the most challenging step due to the electron-withdrawing nature of CF3 and the need for regioselectivity; using trifluoromethylated aniline precursors can simplify this step.

- Carbonylation under CO pressure requires specialized equipment but offers a direct route to the carboxylic acid functionality at position 3 with good yields.

- Purification by silica gel chromatography is essential to isolate the target compound with high purity, especially to remove polybrominated or over-trifluoromethylated byproducts.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Coupling Reactions: Products are biaryl compounds with diverse functional groups.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse chemical entities, including pharmaceuticals and agrochemicals .

Synthesis of Quinoline Derivatives

The compound is instrumental in synthesizing various quinoline derivatives, which are known for their biological activities. For instance, derivatives of quinoline have been investigated for their potential as anti-cancer agents and enzyme inhibitors .

Biological Applications

Enzyme Inhibitors

Research indicates that this compound can act as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes, potentially leading to the development of new therapeutic agents targeting diseases such as cancer .

Modulation of Cellular Processes

The compound has been shown to influence cellular functions by modulating signaling pathways and gene expression. This property is particularly relevant in cancer research, where compounds that can alter cell signaling are sought after for therapeutic development.

Industrial Applications

Agrochemicals Production

In the agrochemical industry, this compound is used to synthesize pesticides and herbicides. The trifluoromethyl group enhances the bioactivity and stability of these compounds, making them effective in agricultural applications.

Dyes and Materials

The compound's unique properties also lend themselves to applications in dye production and materials science. Its ability to form stable complexes with metals is exploited in various industrial processes.

Case Studies

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of quinoline derivatives highlighted the effectiveness of this compound as a selective inhibitor for histone deacetylases (HDACs). The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development .

Case Study 2: Agrochemical Development

Another investigation explored the use of this compound in developing new herbicides. The incorporation of the trifluoromethyl group was found to enhance herbicidal activity significantly compared to non-fluorinated analogs, demonstrating its importance in agrochemical formulations.

作用机制

The mechanism of action of 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid with structurally related analogs:

Positional Isomers

- 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1378254-67-1): Substituents: Bromine at position 4, -CF₃ at position 4. Molecular Weight: 320.06 g/mol. Predicted boiling point: 386.4°C; density: 1.788 g/cm³. Applications: Intermediate in fluorinated quinolone synthesis .

- 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-02-7): Substituents: Bromine at position 6, -CF₃ at position 3. Molecular Weight: 320.06 g/mol. Applications: Used in metal-catalyzed cross-coupling reactions . Key Difference: Bromine at position 6 may influence regioselectivity in Suzuki-Miyaura couplings compared to the 2-bromo derivative .

Functional Group Variations

- 6-Bromo-3-methyl-2-(3-trifluoromethylphenyl)quinoline-4-carboxylic acid (CAS 1586-30-7): Substituents: Methyl at position 3, -CF₃-phenyl at position 2. Molecular Weight: 410.19 g/mol. Applications: Antimicrobial agent precursor. Key Difference: The methyl group increases lipophilicity (logP ~4.2), while the bulky aryl group may hinder crystallization .

- 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-77-7): Substituents: Hydroxyl at position 4, bromine at position 6. Molecular Weight: 336.06 g/mol. Applications: Chelating agent in metalloenzyme inhibition studies. Key Difference: The hydroxyl group enhances hydrogen-bonding capacity, improving binding to enzyme active sites .

Substituent Additions

- 6-Methoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid: Substituents: Methoxy (-OCH₃) at position 6. Molecular Weight: 301.22 g/mol. Applications: Fluorescent probe development. Key Difference: Methoxy groups improve photostability but reduce electrophilic reactivity compared to bromine .

Data Tables

Table 1: Physicochemical Properties of Selected Quinoline-3-carboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Boiling Point (°C) |

|---|---|---|---|---|---|

| This compound | 587886-11-1 | C₁₁H₅BrF₃NO₂ | 320.06 | 3.23 | 386.4 |

| 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid | 1378254-67-1 | C₁₁H₅BrF₃NO₂ | 320.06 | 3.18 | 384.2 |

| 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid | 929974-02-7 | C₁₁H₅BrF₃NO₂ | 320.06 | 3.25 | 385.7 |

| 8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | 1065093-77-7 | C₁₁H₅BrF₃NO₃ | 336.06 | 2.89 | 392.1 |

Research Findings

- Synthetic Utility: Bromine at position 2 in this compound enables efficient Pd-catalyzed cross-coupling reactions, as demonstrated in the synthesis of tert-butyl-protected intermediates (e.g., EP 4 374 877 A2) .

- Acidity Trends: The trifluoromethyl group at position 4 lowers the pKa of the carboxylic acid (predicted ~3.23) compared to non-fluorinated analogs (pKa ~4.5), enhancing solubility in polar solvents .

- Biological Activity : Derivatives with bromine at position 6 or 8 show higher antimicrobial potency, likely due to improved membrane permeability and target binding .

生物活性

2-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₅BrF₃N₁O₂

- Molar Mass : 292.04 g/mol

- CAS Number : 590372-20-6

The biological activity of this compound is largely attributed to its structural features:

- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability and potency against various biological targets .

- Quinoline Core : Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. The quinoline structure allows for interaction with multiple biological pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus .

Anticancer Potential

Studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with cellular signaling pathways related to cancer progression has been noted in preclinical models .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the quinoline ring. The trifluoromethyl group significantly increases the potency of these compounds by enhancing their interaction with biological targets. For example, modifications at the 2-position of the quinoline ring have been shown to yield compounds with improved anticancer activity compared to their non-fluorinated analogs .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions using brominated intermediates. For example, a patent application (EP 4374877) describes using 2-bromo-4-(trifluoromethyl)aniline and a boronic acid derivative under Suzuki-Miyaura conditions, followed by hydrolysis and purification steps . Another approach involves Grignard reagent addition to a cyano ester intermediate, as seen in the synthesis of structurally related quinoline derivatives, followed by acid-catalyzed decarboxylation . Key steps include optimizing catalyst loading (e.g., palladium-based catalysts) and reaction temperatures to improve yields.

Q. How is the purity and structural integrity of the compound confirmed?

- Methodological Answer : Analytical techniques such as LCMS (e.g., observed m/z 243 [M+H-C₄H₉OCO]⁺) and HPLC (retention time: 1.31 minutes under SMD-TFA05 conditions) are critical for verifying purity . Additional characterization includes ¹H NMR for structural confirmation (e.g., δ 12.11 ppm for carboxylic acid protons in related compounds) and ESIMS for mass validation . Cross-referencing with high-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve ambiguities.

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at temperatures below -20°C to prevent degradation. Moisture-sensitive analogs require desiccants, and exposure to light should be minimized, as indicated for structurally similar quinoline-carboxylic acids . Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) can empirically determine shelf life.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer : Byproduct suppression requires precise control of stoichiometry, temperature, and catalyst activity. For example, computational modeling using density-functional theory (DFT) can predict reaction pathways and identify transition states prone to side reactions . Experimental optimization might involve screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) or adjusting solvent polarity to favor desired intermediates. Monitoring by TLC or in-situ FTIR helps track reaction progress and intermediate stability.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer : Discrepancies in NMR or LCMS data can arise from tautomerism or residual solvents. For example, in a study on 4-(2-bromo-4-(trifluoromethyl)benzyl)-3-methyl-1H-pyrrole-2-carboxylic acid, ESIMS (m/z 362.2, 364.2) confirmed bromine isotope patterns, while ¹H NMR resolved positional isomerism . Multi-technique validation (e.g., 2D NMR, X-ray) is recommended for ambiguous cases.

Q. How do substituent variations on the quinoline ring affect biological or chemical activity?

- Methodological Answer : Systematic SAR studies on analogs (e.g., 6-methyl, 8-bromo, or methoxy-substituted derivatives) reveal that electron-withdrawing groups (e.g., -CF₃) enhance electrophilic reactivity, while bulky substituents (e.g., -Br) may sterically hinder binding interactions . Computational docking studies can further quantify substituent effects on target binding affinities.

Q. What computational methods predict the compound’s physicochemical properties?

- Methodological Answer : The Colle-Salvetti correlation-energy formula , adapted into density-functional theory (DFT), enables accurate prediction of electronic properties (e.g., HOMO-LUMO gaps) and solvation energies . Software tools like Gaussian or ORCA can simulate IR/Raman spectra or pKa values, aiding in property optimization for drug design.

Q. How is regioselectivity achieved in electrophilic substitution reactions of the quinoline core?

- Methodological Answer : The bromine atom at position 2 and the -CF₃ group at position 4 direct electrophiles to specific sites due to their electronic effects. For instance, nitration or halogenation reactions favor position 6 or 8, as demonstrated in analogs like 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid . Solvent polarity and Lewis acid catalysts (e.g., FeCl₃) further modulate regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。